molecular formula C7H13NO B1609570 (S)-(+)-2-Hexyl isocyanate CAS No. 745783-78-2

(S)-(+)-2-Hexyl isocyanate

Cat. No. B1609570
CAS RN: 745783-78-2
M. Wt: 127.18 g/mol
InChI Key: JNWLFMYCGXLVJQ-ZETCQYMHSA-N
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Description

Isocyanates are a family of highly reactive, low molecular weight chemicals. They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers . They are also increasingly used in the automobile industry, autobody repair, and building insulation materials .


Synthesis Analysis

Isocyanates are usually produced from amines by phosgenation, i.e., treating with phosgene . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .


Molecular Structure Analysis

In terms of bonding, isocyanates are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .


Chemical Reactions Analysis

Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .


Physical And Chemical Properties Analysis

Isocyanates are characterized by the presence of a urethane linkage, and they can be easily synthesized through an addition reaction between alcohol and an isocyanate .

Safety And Hazards

Health effects of isocyanate exposure include irritation of skin and mucous membranes, chest tightness, and difficult breathing . Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals .

Future Directions

The global PU market is expected to grow at a compound annual growth rate (CAGR) of 3.8% between 2021 and 2028 . Environmental concerns about fossil-based isocyanates are the reason why investigations on their green counterparts have got receiving more attention .

properties

IUPAC Name

(2S)-2-isocyanatohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWLFMYCGXLVJQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426973
Record name (S)-(+)-2-HEXYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-Hexyl isocyanate

CAS RN

745783-78-2
Record name (2S)-2-Isocyanatohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745783-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-2-HEXYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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